molecular formula C12H16ClNO B8498782 N-[(3-chlorophenyl)methyl]-2,2-dimethylpropanamide

N-[(3-chlorophenyl)methyl]-2,2-dimethylpropanamide

Cat. No. B8498782
M. Wt: 225.71 g/mol
InChI Key: DFXOCCUVOLVLIV-UHFFFAOYSA-N
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Patent
US06967199B2

Procedure details

3-chlorobenzylamine (3.54 g, 25 mmol) was added dropwise to trimethylacetyl chloride (2.65 ml, 21.5 mmol) and Et3N (3.5 ml, 25 mmol) in DCM (25 ml). After two hours, the reaction mixture was washed with 1 N HCl and the organic layer collected and dried over MgSO4. N-3-chlorobenzyltrimethylacetamide was precipitated from DCM/hexane as a white solid, 3.95 g,
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH2:6].[CH3:10][C:11]([CH3:16])([CH3:15])[C:12](Cl)=[O:13].CCN(CC)CC>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH:6][C:12](=[O:13])[C:11]([CH3:16])([CH3:15])[CH3:10]

Inputs

Step One
Name
Quantity
3.54 g
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1
Name
Quantity
2.65 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with 1 N HCl
CUSTOM
Type
CUSTOM
Details
the organic layer collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
N-3-chlorobenzyltrimethylacetamide was precipitated from DCM/hexane as a white solid, 3.95 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(CNC(C(C)(C)C)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.